3-(5-Chloro-2-thienyl)-2-methyl-1-propene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(2-methylprop-2-enyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6(2)5-7-3-4-8(9)10-7/h3-4H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFTGPBOLXSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257245 | |
| Record name | 2-Chloro-5-(2-methyl-2-propen-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-90-8 | |
| Record name | 2-Chloro-5-(2-methyl-2-propen-1-yl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2-methyl-2-propen-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 5 Chloro 2 Thienyl 2 Methyl 1 Propene and Its Analogues
Strategic Construction of the 5-Chloro-2-thienyl Moiety
The formation of the 2-chloro-5-substituted thiophene (B33073) core is the initial critical phase in the synthesis. This can be achieved either by direct, regioselective halogenation of a pre-formed thiophene ring or by constructing the thiophene ring in a manner that incorporates the chloro-substituent.
Regioselective Halogenation and Functionalization of Thiophene Rings
The thiophene ring is highly susceptible to electrophilic substitution, with the 2- and 5-positions (α-positions) being significantly more reactive than the 3- and 4-positions (β-positions). wikipedia.org Halogenation of thiophene occurs readily, often proceeding at a rate approximately 10⁸ times faster than that of benzene (B151609). iust.ac.irderpharmachemica.com This inherent reactivity allows for direct chlorination, but requires carefully controlled conditions to achieve mono-substitution and prevent the formation of di- or poly-halogenated byproducts. iust.ac.irtandfonline.com
Several reagents and methods have been developed to enhance the regioselectivity of thiophene chlorination. A notable method involves the use of benzeneseleninyl chloride (PhSeOCl) in the presence of a Lewis acid like aluminum chloride. This system serves as an efficient and highly regioselective chlorinating agent for electron-rich thiophenes, providing the desired 2-chloro-isomers in high yields under mild conditions. tandfonline.com Traditional methods using molecular chlorine at low temperatures can also yield 2-chlorothiophene (B1346680), but often with lower selectivity. tandfonline.com
For substrates that already possess a directing group at the 2-position, chlorination can be directed to the vacant 5-position using standard electrophilic chlorinating agents such as N-chlorosuccinimide (NCS).
Table 1: Selected Methods for Regioselective Chlorination of Thiophene
| Reagent System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Cl₂ (1 equiv.), dark, -30°C | Thiophene | 2-Chlorothiophene | 37% | tandfonline.com |
| PhSeOCl, AlCl₃ | Thiophene | 2-Chlorothiophene | High | tandfonline.com |
| N-Chlorosuccinimide (NCS) | 2-Substituted Thiophene | 2-Substituted-5-chlorothiophene | Varies | rsc.org |
Thiophene Ring Synthesis Approaches Incorporating Halogenation
An alternative to direct halogenation is the construction of the thiophene ring with the halogen atom incorporated during the cyclization process. This approach can offer excellent control over the final substitution pattern. Electrophilic halocyclization reactions are particularly effective. nih.gov
One such strategy involves the reaction of suitable alkyne precursors with a source of electrophilic halogen. For instance, a copper-catalyzed reaction of alkynes with sodium halides in ethanol (B145695) can produce a variety of halogenated thiophenes, including chloro-derivatives, in high yields under environmentally benign conditions. nih.gov Another powerful method is the iodocyclization of sulfur-containing alkynes, which yields iodinated thiophenes that can be further functionalized. organic-chemistry.orgmdpi.com A similar chlorocyclization approach provides direct access to the required chlorinated scaffold.
A recently developed cascade reaction provides an elegant route to halogenated thiophenes. This method employs the reaction of α-allyl dithioesters with an N-halosuccinimide (NBS or NIS). The reaction proceeds via electrophilic addition of the halogen to the allyl group, followed by an intramolecular S-cyclization to form a halogenated dihydrothiophene, which is then aromatized to the corresponding thiophene. acs.org This approach builds the halogenated heterocyclic ring in a single, efficient sequence.
Installation of the 2-Methyl-1-propene Side Chain
With the 5-chloro-2-thienyl moiety secured, the next critical step is the installation of the 2-methyl-1-propene (isobutenyl) group at the 2-position of the thiophene ring. This is typically accomplished through modern carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions: Cross-Coupling and Alkylation Strategies
Palladium-catalyzed cross-coupling reactions are the premier methods for forming C(sp²)-C(sp²) bonds and are ideally suited for this transformation. The Suzuki-Miyaura coupling is particularly advantageous, reacting a halo-thiophene with an organoboron reagent. rsc.orgnih.gov To synthesize the target molecule, 5-chloro-2-bromothiophene or 2,5-dichlorothiophene (B70043) could be coupled with a (2-methylprop-1-en-1-yl)boronic acid or its corresponding ester derivative. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent mixture. nih.govcore.ac.uk
Other cross-coupling reactions like the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) are also effective. core.ac.uk For example, 2-(tributylstannyl)-5-chlorothiophene could be coupled with 3-chloro-2-methyl-1-propene (methallyl chloride) in the presence of a palladium catalyst.
Direct alkylation provides another route. This involves the generation of a nucleophilic thienyl species, such as 2-lithio-5-chlorothiophene (via halogen-metal exchange from 2-bromo-5-chlorothiophene) or a thienyl Grignard reagent, which then reacts with an electrophile like methallyl chloride. sigmaaldrich.commerckmillipore.com
Table 2: Representative Cross-Coupling Strategies for Side-Chain Installation
| Coupling Reaction | Thienyl Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-5-chlorothiophene | (2-Methylpropenyl)boronic acid | Pd(PPh₃)₄, Base | 2-(2-Methylpropenyl)-5-chlorothiophene | nih.gov |
| Stille | 2-(Tributylstannyl)-5-chlorothiophene | 3-Chloro-2-methyl-1-propene | Pd(PPh₃)₄ | 2-(2-Methylpropenyl)-5-chlorothiophene | core.ac.uk |
| Negishi | (5-Chloro-2-thienyl)zinc chloride | 3-Chloro-2-methyl-1-propene | Pd Catalyst | 2-(2-Methylpropenyl)-5-chlorothiophene | core.ac.uk |
Stereocontrol and Regioselectivity in Allylic Alkene Formation
The structure of the target molecule features a terminal double bond in the 2-methyl-1-propene group. Ensuring the regioselective formation of this isomer without rearrangement to a more stable internal alkene is crucial.
Cross-coupling reactions using pre-formed vinyl metallic or vinyl boronic reagents, such as (2-methylprop-1-en-1-yl)boronic acid, inherently preserve the regiochemistry of the double bond. The structure of the organometallic partner directly dictates the structure of the resulting side chain, making this a highly reliable strategy for regiocontrol. nih.gov
In contrast, allylic alkylation reactions, where a thienyl nucleophile attacks an allylic electrophile like methallyl chloride, can sometimes be complicated by allylic rearrangements (Sₙ2' reactions). However, for many transition-metal-catalyzed cross-coupling reactions involving allylic partners, conditions can be optimized to favor the direct substitution product with high regioselectivity. Metal-free methods for the synthesis of allylic thioethers have also demonstrated high levels of regio- and stereoselectivity, suggesting these principles can be extended to C-C bond formation. semanticscholar.orgnih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is paramount in directing the outcome and preventing isomerization.
Development of Novel Synthetic Pathways
Advances in synthetic chemistry continue to provide more efficient and elegant routes to complex molecules. For 3-(5-Chloro-2-thienyl)-2-methyl-1-propene, novel pathways could streamline the synthesis by combining multiple steps or utilizing advanced catalytic systems.
One promising area is the use of C-H activation and functionalization. rsc.org A potential novel route could involve the direct, palladium-catalyzed C-H allylation of 2-chlorothiophene. This would bypass the need to pre-functionalize the thiophene ring with a halogen or organometallic group at the 2-position, offering a more atom-economical synthesis. Rhodium-catalyzed C-H/C-H cross-coupling reactions represent another frontier approach for directly linking thiophenes with other aromatic or vinylic systems. researchgate.net
Furthermore, the development of one-pot, multicomponent reactions (MCRs) could provide rapid access to highly functionalized thiophene analogues. nih.govnih.gov A hypothetical MCR could involve reacting an appropriate sulfur source, a chlorinated four-carbon building block, and a precursor for the 2-methyl-1-propene unit in a single synthetic operation. Such strategies, while challenging to develop, offer significant improvements in efficiency and sustainability over traditional multi-step sequences.
Catalytic Methods for Efficient Synthesis
The primary approach for the synthesis of this compound would likely involve a Friedel-Crafts alkylation reaction. This classic carbon-carbon bond-forming reaction would unite the 2-chlorothiophene core with a suitable three-carbon electrophilic synthon.
A plausible and efficient catalytic method involves the reaction of 2-chlorothiophene with 3-chloro-2-methyl-1-propene (methallyl chloride) in the presence of a Lewis acid catalyst. The chlorine atom on the thiophene ring is a deactivating group but directs electrophilic substitution to the C5 position, which would yield the desired product. The choice of catalyst is crucial for optimizing yield and minimizing side reactions.
| Catalyst | Typical Conditions | Potential Advantages | Potential Disadvantages |
| AlCl₃ | Anhydrous solvent (e.g., CS₂, CH₂Cl₂), 0 °C to RT | High reactivity, readily available | Stoichiometric amounts often needed, hydrolyzes readily, generates acidic waste |
| FeCl₃ | Anhydrous solvent, RT to moderate heating | Less aggressive than AlCl₃, lower cost | May require higher temperatures, potential for redox side reactions |
| SnCl₄ | Anhydrous solvent, low temperature to RT | Good selectivity in some cases | Moisture sensitive, can be toxic |
| Zeolites | Higher temperatures, potentially solvent-free | Recyclable, shape-selective, environmentally benign | May require higher temperatures, potential for lower activity |
Table 1: Comparison of Potential Catalysts for Friedel-Crafts Alkylation
Sustainable and Green Chemistry Considerations in Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. eurekaselect.comnsmsi.ir In the synthesis of this compound, several green chemistry principles can be applied to enhance sustainability.
One key area is the choice of solvent. Traditional Friedel-Crafts reactions often use hazardous solvents like dichloromethane (B109758) or carbon disulfide. A greener approach would involve minimizing solvent use or substituting them with more environmentally benign alternatives. rsc.org For instance, the use of ionic liquids or deep eutectic solvents is gaining traction in thiophene synthesis, as they can be recycled. rsc.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario, often facilitated by microwave irradiation to provide energy for the reaction. eurekaselect.com
Atom economy is also a central concept. The proposed Friedel-Crafts alkylation is an addition reaction where, ideally, all atoms of the reactants are incorporated into the product, with the catalyst being regenerated. However, in practice, side reactions can lower the atom economy. Optimizing reaction conditions to maximize the yield of the desired product is therefore a key aspect of a green synthesis.
Derivatization and Selective Functionalization of the Chemical Compound
The structure of this compound offers three distinct regions for selective chemical modification: the thiophene ring, the alkene moiety, and the allylic methylene (B1212753) bridge. This allows for the generation of a diverse library of analogues from a single precursor.
Chemical Transformations at the Thiophene Ring
The thiophene ring in the target molecule is substituted with a chloro group and an alkyl group. The electron-rich nature of the thiophene ring makes it susceptible to further electrophilic aromatic substitution. nih.gov The existing substituents will direct the position of any new incoming group. The 5-chloro substituent deactivates the ring somewhat, while the 2-alkyl group is activating. The most likely positions for further substitution would be the C3 and C4 positions.
Common electrophilic substitution reactions that could be performed on the thiophene ring include:
Halogenation: Introduction of another halogen (e.g., bromine or iodine) using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid, though this reaction can be aggressive and may lead to oxidation.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Acylation: Introduction of an acyl group via a Friedel-Crafts acylation, which would likely require a strong Lewis acid catalyst.
Furthermore, the chlorine atom at the 5-position can be a site for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. lookchem.comacs.orgrsc.org
| Reaction Type | Reagent(s) | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-chloro-2-(2-methylallyl)thiophene |
| Acylation | Acetyl chloride, AlCl₃ | 4-Acetyl-5-chloro-2-(2-methylallyl)thiophene |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-(2-methylallyl)thiophene |
Table 2: Potential Derivatization Reactions at the Thiophene Ring
Selective Reactions of the Alkene Moiety
The 2-methyl-1-propene (isobutenyl) group is a reactive alkene and can undergo a variety of addition reactions. The double bond is electron-rich and will react with electrophiles. youtube.comyoutube.commasterorganicchemistry.com
Key selective reactions of the alkene moiety include:
Electrophilic Addition of HX: Reaction with hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, with the hydrogen adding to the CH₂ carbon and the halide adding to the more substituted quaternary carbon. youtube.com
Hydration: Acid-catalyzed addition of water would also follow Markovnikov's rule to produce a tertiary alcohol. Oxymercuration-demercuration offers a milder alternative that avoids carbocation rearrangements.
Halogenation: Addition of Br₂ or Cl₂ would lead to a di-halogenated product.
Hydroboration-Oxidation: This two-step sequence provides anti-Markovnikov hydration, yielding a primary alcohol.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.
Dihydroxylation: This can be achieved using osmium tetroxide (for syn-dihydroxylation) or through the opening of an epoxide (for anti-dihydroxylation) to yield a diol.
| Reaction Type | Reagent(s) | Expected Product |
| Markovnikov Hydration | H₂SO₄ (cat.), H₂O | 2-(5-Chloro-2-thienyl)-2-propanol |
| Anti-Markovnikov Hydration | 1. BH₃-THF; 2. H₂O₂, NaOH | 1-(5-Chloro-2-thienyl)-2-methyl-2-propanol |
| Epoxidation | m-CPBA | 2-(5-Chloro-2-thienyl)-2-methyloxirane |
Table 3: Selective Reactions of the Alkene Moiety
Reactivity of the Allylic Methylene Bridge
The methylene group situated between the thiophene ring and the alkene double bond is an allylic position, and the C-H bonds at this position exhibit enhanced reactivity. This allows for selective functionalization without altering the thiophene ring or the double bond.
Potential reactions at the allylic methylene bridge include:
Allylic Halogenation: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the allylic position.
Allylic Oxidation: Oxidation with reagents like selenium dioxide (SeO₂) or chromium-based reagents can introduce an alcohol or a carbonyl group at the allylic position.
Palladium-Catalyzed Allylic C-H Functionalization: Modern catalytic methods, often employing palladium catalysts, allow for the direct coupling of the allylic C-H bond with various partners, such as aryl halides or other nucleophiles, offering a powerful tool for derivatization. rsc.org
These selective transformations at the three distinct reactive sites of this compound underscore its potential as a versatile building block for creating a wide array of more complex molecules with tailored properties.
Advanced Spectroscopic and Structural Characterization of 3 5 Chloro 2 Thienyl 2 Methyl 1 Propene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 3-(5-Chloro-2-thienyl)-2-methyl-1-propene, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals and to understand its conformational preferences.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the complex NMR spectra anticipated for this molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be instrumental in identifying adjacent protons, for instance, confirming the connectivity between the protons on the propene unit and tracing the spin systems within the thienyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon atom to its attached proton(s), such as the methyl group carbon to its three equivalent protons and the methylene (B1212753) protons to their corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for piecing together the molecular skeleton by showing correlations between, for example, the protons of the methyl group and the carbons of the double bond and the thienyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation around the single bond connecting the propenyl group to the thiophene (B33073) ring by observing through-space interactions between protons on these two moieties.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The actual values would need to be determined experimentally.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' (C=CH₂) | ~5.0 - 5.2 | ~115 - 120 |
| 2' (C(CH₃)=) | - | ~140 - 145 |
| 3' (CH₂) | ~3.5 - 3.7 | ~35 - 40 |
| 4' (CH₃) | ~1.8 - 2.0 | ~20 - 25 |
| 2 (Thienyl C) | - | ~135 - 140 |
| 3 (Thienyl CH) | ~6.8 - 7.0 | ~125 - 130 |
| 4 (Thienyl CH) | ~6.7 - 6.9 | ~127 - 132 |
| 5 (Thienyl C-Cl) | - | ~128 - 133 |
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a known amount of an internal standard with a well-defined concentration, the absolute quantity of this compound in a sample could be accurately determined. Furthermore, ¹H NMR spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, one could follow the disappearance of starting material signals and the appearance of product signals to optimize reaction conditions and determine reaction endpoints.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its vibrational dynamics.
Interpretation of Characteristic Vibrational Modes
The FTIR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its different structural components.
Thiophene Ring Vibrations: The C-H stretching vibrations of the aromatic thienyl ring would appear around 3100 cm⁻¹. The C=C stretching vibrations within the ring would be observed in the 1500-1600 cm⁻¹ region.
Propene Group Vibrations: The C=C stretching of the alkene would be expected around 1650 cm⁻¹. The =C-H stretching vibrations would occur just above 3000 cm⁻¹. The C-H bending vibrations of the methyl and methylene groups would be found in the 1375-1470 cm⁻¹ range.
C-Cl Vibration: The stretching vibration of the C-Cl bond on the thiophene ring would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thienyl C-H | Stretching | ~3100 |
| Alkene =C-H | Stretching | ~3080 |
| Methyl/Methylene C-H | Stretching | 2850-2960 |
| Alkene C=C | Stretching | ~1650 |
| Thiophene C=C | Stretching | 1500-1600 |
| Methyl/Methylene C-H | Bending | 1375-1470 |
| C-Cl | Stretching | 600-800 |
Comparative Analysis of Experimental and Predicted Spectra
To aid in the assignment of the experimental vibrational spectra, theoretical calculations using methods such as Density Functional Theory (DFT) could be performed. By calculating the vibrational frequencies of the optimized molecular structure, a predicted spectrum can be generated. Comparison of the experimental FTIR and Raman spectra with the theoretically predicted spectrum would allow for a more confident and detailed assignment of the observed vibrational modes. Such a comparative analysis is currently not possible due to the absence of published experimental spectra.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₉ClS), the calculated exact mass is approximately 172.0113 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Upon ionization in the mass spectrometer, the molecular ion would undergo fragmentation. The analysis of these fragments provides a "fingerprint" that can help to confirm the structure. Expected fragmentation pathways could include:
Loss of a chlorine atom: This would result in a fragment ion with a mass corresponding to [M-Cl]⁺.
Loss of a methyl group: This would lead to a fragment ion [M-CH₃]⁺.
Cleavage of the propenyl side chain: This could result in the formation of a stable thienyl-containing cation.
Rearrangements: Thiophene-containing molecules are known to undergo complex rearrangements upon electron ionization, which would lead to a series of characteristic fragment ions.
A hypothetical table of major fragment ions is presented below.
| m/z | Possible Fragment |
| 172/174 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 157/159 | [M-CH₃]⁺ |
| 137 | [M-Cl]⁺ |
| 117 | [C₄H₂ClS]⁺ (Thienyl ring fragment) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₉ClS), HRMS would be used to confirm its molecular formula.
The analysis would focus on identifying the molecular ion peak ([M]⁺˙). Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S), would be compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |
| [C₈H₉³⁵ClS]⁺˙ | 172.0113 | ³⁵Cl | 100.00 |
| [C₈H₉³⁷ClS]⁺˙ | 174.0084 | ³⁷Cl | ~32.00 |
| [¹³CC₇H₉³⁵ClS]⁺˙ | 173.0147 | ¹³C, ³⁵Cl | ~8.80 |
This table is generated based on theoretical calculations and represents expected values, not experimental results.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) would further elucidate the structure of this compound by fragmenting the isolated molecular ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of atoms.
In an MS/MS experiment, the molecular ion ([M]⁺˙, m/z 172 for the ³⁵Cl isotope) would be selected and subjected to collision-induced dissociation (CID). The fragmentation is predicted to occur at the molecule's weakest bonds. Key expected fragmentation pathways would include:
Benzylic Cleavage: The most probable fragmentation would be the cleavage of the C-C bond between the thiophene ring and the propyl chain (benzylic position), leading to the formation of a stable chlorothienylmethyl cation.
Loss of a Methyl Radical: Cleavage of a methyl group from the propylene (B89431) chain.
Loss of Chlorine: Cleavage of the C-Cl bond, although this is generally less favorable than benzylic cleavage.
Table 2: Predicted MS/MS Fragmentation of this compound ([M]⁺˙ = m/z 172.01)
| Proposed Fragment Ion (Structure) | Calculated m/z | Neutral Loss | Fragmentation Pathway |
| [C₅H₄ClS]⁺ (Chlorothienylmethyl cation) | 131.9773 | C₃H₅ | Benzylic cleavage with rearrangement |
| [C₈H₆ClS]⁺ | 168.9957 | H₃ | Loss of a methyl radical |
| [C₄H₂ClS-CH₂]⁺ (Chlorothienyl cation) | 116.9643 | C₄H₇ | Cleavage of the entire propylene side chain |
This table contains theoretically predicted fragment ions and is for illustrative purposes.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. The technique would be more applicable to a solid, crystalline derivative of the compound.
Should a crystalline sample be obtained, the analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This includes the rotational orientation of the 2-methyl-1-propene group relative to the chlorothiophene ring.
Determination of Crystal Packing and Hydrogen Bonding Networks
In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing of this compound or its derivatives would be governed by weaker intermolecular forces. The analysis would focus on:
π-π Stacking: The electron-rich thiophene rings could stack on top of each other, contributing to crystal stability. The presence of the chloro-substituent and the alkyl chain would influence the geometry of this stacking.
C-H···π Interactions: Hydrogen atoms from the alkyl chains or the thiophene ring could interact with the π-system of adjacent thiophene rings.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic region of a neighboring molecule, although this is typically a very weak interaction.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophoric Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 5-chloro-2-thienyl group.
The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-system of the thiophene ring. The presence of the chlorine atom (an auxochrome) and the alkyl group can influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the thiophene ring, typically causing a bathochromic (red) shift in the λmax compared to unsubstituted thiophene. The isolated double bond in the 2-methyl-1-propene chain is not conjugated with the thiophene ring and would likely exhibit a π → π* transition at a much shorter wavelength, possibly outside the range of standard UV-Vis instruments.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Predicted λmax Range (nm) | Type of Transition | Chromophore |
| ~230 - 260 nm | π → π | Conjugated system of the thiophene ring |
| < 200 nm | π → π | Isolated C=C bond in the propene chain |
This table represents expected absorption ranges based on known properties of similar chromophores and is not based on experimental measurement for this specific compound.
Computational and Theoretical Chemistry Investigations of 3 5 Chloro 2 Thienyl 2 Methyl 1 Propene
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful computational tools used to model the behavior of electrons in molecules, providing deep insights into molecular structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and Ab Initio calculations are foundational to modern computational chemistry. DFT, in particular, is widely used for its balance of accuracy and computational cost. nih.gov It calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. dntb.gov.ua These calculations would typically be performed using a specific functional (like B3LYP or ωB97XD) and a basis set (such as 6-311G(d,p) or cc-pVDZ) to approximate the solutions to the Schrödinger equation for the molecule. nih.govdntb.gov.uananobioletters.com
Geometry Optimization and Conformational Energy Landscape Analysis
A primary step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For a flexible molecule like 3-(5-Chloro-2-thienyl)-2-methyl-1-propene, this involves not just finding one stable structure but exploring the entire conformational energy landscape.
A potential energy surface (PES) scan would be performed by systematically rotating the single bonds—specifically the bond connecting the thienyl ring to the propene group and the bond between the propenyl methyl group and the main chain. nih.gov This analysis identifies various conformers (stable isomers resulting from bond rotation) and the energy barriers (transition states) between them. The result is a detailed map of low-energy conformations, which is crucial for understanding the molecule's preferred shapes and their relative stabilities. nanobioletters.com
Electronic Structure: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com Analysis of the spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, one would expect the HOMO to be delocalized over the electron-rich thiophene (B33073) ring and the propene double bond, while the LUMO would also involve these π-systems.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. nanobioletters.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying regions prone to electrophilic and nucleophilic attack.
The MEP surface is color-coded to represent different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like sulfur or the chlorine) and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency (often around hydrogen atoms). These are the sites for nucleophilic attack.
Green regions represent neutral or near-zero potential.
For the target molecule, one would anticipate negative potential (red/yellow) around the chlorine and sulfur atoms and over the π-system of the double bond, with positive potential (blue) near the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
This analysis is particularly useful for quantifying intramolecular interactions, such as:
Intramolecular Charge Transfer: NBO calculates the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The energy of these interactions (E(2) stabilization energy) indicates the strength of the charge transfer. For example, it could reveal charge delocalization from the lone pairs of the sulfur or chlorine atoms into the antibonding orbitals of the thiophene ring or the propene group.
Prediction of Spectroscopic Properties
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for confirming experimentally determined structures.
Theoretical NMR Chemical Shifts and Coupling Constants
Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.ua The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
Comparing the theoretically predicted NMR spectrum with an experimental one is a standard method for structural verification. nanobioletters.com The calculations would provide a list of predicted chemical shifts for each unique hydrogen and carbon atom in this compound, allowing for a direct assignment of the peaks observed in an actual experiment. Furthermore, spin-spin coupling constants (J-values) between neighboring nuclei can also be computed to aid in structural elucidation.
Computational Vibrational Frequencies and Intensities
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the infrared (IR) and Raman spectra of molecules like this compound.
To perform these calculations, the molecule's geometry is first optimized to find its lowest energy conformation. Following optimization, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity. The results can be compared with experimental data from FT-IR and FT-Raman spectroscopy. For improved accuracy, calculated harmonic frequencies are often multiplied by a scaling factor to account for anharmonicity and methodological approximations.
The assignments of these vibrations are made by analyzing the potential energy distribution (PED), which describes the contribution of individual bond stretches, bends, and torsions to each vibrational mode. For this compound, key vibrational modes would include the C-H stretching of the thiophene ring and methyl/methylene (B1212753) groups, the C=C stretching of the propene and thiophene moieties, the C-S stretching of the thiophene ring, and the C-Cl stretching vibration.
Table 1: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |
| Thiophene C-H Stretch | 3120 - 3070 | Weak to Medium |
| Alkene =C-H Stretch | 3090 - 3075 | Medium |
| Methyl/Methylene C-H Stretch | 3000 - 2850 | Medium to Strong |
| C=C Stretch (Propene) | 1650 - 1640 | Medium |
| C=C Stretch (Thiophene Ring) | 1600 - 1400 | Medium to Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-S Stretch (Thiophene Ring) | 750 - 650 | Medium |
| Note: This table is illustrative and represents typical frequency ranges for the specified bonds. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). |
Electronic Excitation Energies and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light.
The calculation involves determining the energies of the first several excited states of the molecule. The results provide the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption peaks. These theoretical spectra can be compared directly with experimental UV-Vis data. The analysis of the orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals, reveals the nature of the electronic excitations, such as π→π* or n→π* transitions.
Table 2: Illustrative TD-DFT Results for Electronic Transitions of this compound
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~280-300 nm | > 0.1 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~240-260 nm | > 0.2 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~210-230 nm | > 0.05 | HOMO → LUMO+1 (π→π*) |
| Note: This table is exemplary. The specific values for wavelength and oscillator strength depend on the chosen functional, basis set, and the inclusion of solvent effects in the computational model. |
Molecular Dynamics Simulations for Conformational Mobility and Solution-Phase Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions in a condensed phase, such as in a solvent. An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations can explore the rotational freedom around the single bond connecting the propene group to the thiophene ring. This allows for the characterization of different conformers and the energy barriers between them. Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. When performed in a solvent box, MD simulations can also elucidate how solvent molecules arrange around the solute and affect its conformational preferences.
Computational Elucidation of Reaction Mechanisms and Reaction Pathways
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route involves the coupling of a Grignard reagent derived from 2,5-dichlorothiophene (B70043) with 3-chloro-2-methyl-1-propene (methallyl chloride).
To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. TS structures are located on the potential energy surface as first-order saddle points. Computational methods can optimize the geometry of the TS and confirm its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, which is a key determinant of the reaction rate.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative description of the reaction pathway, showing the energy changes at each step. For the synthesis of this compound, this would involve modeling the formation of the Grignard reagent, the subsequent nucleophilic attack on methallyl chloride, and any potential side reactions, thereby providing a comprehensive understanding of the reaction's feasibility and kinetics.
Investigation of Non-linear Optical (NLO) Properties and Related Optoelectronic Behavior
Organic molecules with extended π-conjugation, particularly those with donor and acceptor groups, can exhibit significant non-linear optical (NLO) properties. These properties describe how a material's optical characteristics change under intense light, such as that from a laser, and are crucial for applications in optoelectronics and photonics. Thiophene rings are known to act as effective π-electron donors, making thiophene derivatives promising candidates for NLO materials.
The key NLO properties, such as the first hyperpolarizability (β), can be calculated computationally using DFT methods. These calculations involve determining the response of the molecule's dipole moment to an external electric field. A large calculated β value suggests a strong second-order NLO response. The analysis often involves examining the molecule's frontier orbitals (HOMO-LUMO) and intramolecular charge transfer (ICT) characteristics, as a significant ICT from the donor (thiophene ring) to an acceptor part of a molecule is often associated with enhanced NLO activity. Although this compound lacks a strong acceptor group, computational screening of its NLO properties could provide a baseline for designing more complex derivatives with enhanced capabilities.
Chemical Reactivity and Transformation Studies of 3 5 Chloro 2 Thienyl 2 Methyl 1 Propene
Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Ring
The reactivity of the thiophene ring in 3-(5-chloro-2-thienyl)-2-methyl-1-propene is a nuanced balance of the activating effect of the alkyl substituent and the deactivating, yet directing, influence of the chloro group. Thiophene itself is more reactive towards electrophiles than benzene (B151609). e-bookshelf.de
Directed Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this process, an organolithium reagent, typically n-butyllithium, s-butyllithium, or t-butyllithium, selectively removes a proton from the position ortho to the DMG. uwindsor.cabaranlab.org For π-electron rich heterocycles like thiophene, deprotonation preferentially occurs at the C2 position. uwindsor.ca
In the case of this compound, the starting molecule already has substituents at the 2 and 5 positions. The chlorine atom at the 5-position can act as a weak directing group. organic-chemistry.org However, the primary sites for deprotonation on the thiophene ring are the C3 and C4 positions. The 2-(2-methyl-1-propenyl) group at the C2 position is not a classical DMG. Therefore, direct lithiation is expected to be influenced by the acidity of the remaining ring protons. The electron-withdrawing nature of the chlorine atom would render the C4 proton more acidic than the C3 proton. Thus, treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a strong alkyllithium base could preferentially lead to lithiation at the C4 position. Subsequent reaction with an electrophile would introduce a new substituent at this position.
Alternatively, halogen-metal exchange is a plausible pathway. The C-Cl bond could potentially undergo exchange with an organolithium reagent, although this is generally less favorable than with C-Br or C-I bonds. If successful, this would generate a 5-lithio-2-(2-methyl-1-propenyl)thiophene intermediate, ready to react with various electrophiles.
Table 1: Predicted Regioselectivity of Metalation
| Metalation Strategy | Predicted Major Product |
| Directed Metalation (Deprotonation) | 3-(5-Chloro-4-lithio-2-thienyl)-2-methyl-1-propene |
| Halogen-Metal Exchange | 3-(5-Lithio-2-thienyl)-2-methyl-1-propene |
Substituent Effects on Ring Reactivity
The reactivity of the thiophene ring towards electrophilic aromatic substitution is significantly influenced by its substituents. researchgate.net Activating groups increase the rate of reaction, while deactivating groups decrease it. minia.edu.eg
In this compound:
The 2-(2-methyl-1-propenyl) group is an alkyl-type substituent. Alkyl groups are generally considered to be weakly activating and ortho, para-directing due to their electron-donating inductive effect. In the context of the thiophene ring, this would activate the ring towards electrophilic attack.
The chloro group at the 5-position is a deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. minia.edu.eg However, like other halogens, it is ortho, para-directing.
Given that the 2 and 5 positions are occupied, electrophilic substitution will occur at one of the vacant 3 or 4 positions. The directing effects of the existing substituents will determine the regiochemical outcome. The 2-alkyl group directs towards the 3-position, while the 5-chloro group directs towards the 4-position. The activating nature of the alkyl group and the deactivating nature of the chloro group suggest that substitution at the 3-position might be favored. However, steric hindrance from the adjacent 2-methyl-1-propene group could play a significant role and potentially favor substitution at the less hindered 4-position. The precise outcome would likely depend on the specific electrophile and reaction conditions.
Transformations of the Terminal Alkene Moiety
The 2-methyl-1-propene unit provides a reactive site for a variety of transformations, largely independent of the thiophene ring.
Selective Addition Reactions (e.g., Hydrofunctionalization, Halogenation)
The terminal double bond is susceptible to a range of addition reactions.
Hydrofunctionalization: The addition of H-X across the double bond is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon (C1) and the nucleophilic group (X) adds to the more substituted carbon (C2). This is due to the formation of the more stable tertiary carbocation intermediate at C2.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would proceed to give the corresponding 1,2-dihalo-2-methylpropane derivative.
Table 2: Predicted Products of Selective Addition Reactions
| Reagent | Predicted Major Product |
| H-Br | 3-(5-Chloro-2-thienyl)-2-bromo-2-methylpropane |
| H₂O / H⁺ | 3-(5-Chloro-2-thienyl)-2-methyl-2-propanol |
| Br₂ | 3-(5-Chloro-2-thienyl)-1,2-dibromo-2-methylpropane |
Controlled Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
The double bond can be readily oxidized under controlled conditions.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 2-(3-(5-chloro-2-thienyl)-2-methylpropyl)oxirane. libretexts.org The steric hindrance of the trisubstituted alkene might require more forcing conditions or specific catalysts for high conversion. caltech.edu
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), to produce the corresponding diol. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org
Polymerization Mechanisms and Controlled Polymerization Strategies
The 2-methyl-1-propene moiety is structurally similar to isobutylene. Isobutylene is known to undergo cationic polymerization readily due to the formation of a stable tertiary carbocation upon initiation. acs.orgmdpi.com It is therefore anticipated that this compound could undergo cationic polymerization initiated by Lewis acids (e.g., BF₃, AlCl₃) or strong protic acids. google.com The polymerization would proceed via a carbocationic mechanism. acs.org
Controlled polymerization strategies, such as living cationic polymerization, could potentially be applied to produce polymers with well-defined molecular weights and low polydispersity. This would likely require careful selection of the initiator, solvent, and temperature to minimize chain transfer and termination reactions. mdpi.com The presence of the thiophene ring could influence the polymerization process, potentially acting as a site for side reactions under strongly acidic conditions.
Reactivity of the Aryl Halide and Allylic Position
The presence of both a C-Cl bond on the thiophene ring and an allylic system in this compound allows for a diverse range of functionalization reactions. These two positions can be targeted selectively or in tandem to create more complex molecular architectures.
The chloro substituent on the thiophene ring is a key handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com Thiophene derivatives are known to participate in such reactions, although their reactivity can differ from that of their benzene analogs. nih.gov
Carbon-Carbon Bond Formation:
Palladium-catalyzed cross-coupling reactions are particularly effective for aryl halides. youtube.com For a substrate like this compound, several named reactions could be employed to form new C-C bonds at the C5 position of the thiophene ring.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chlorothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The use of specialized phosphine (B1218219) ligands, such as SPhos, has been shown to be effective for the Suzuki-Miyaura coupling of other bromothiophenes, achieving high yields with low catalyst loadings. nih.gov A similar approach would likely be successful for the chloro-analog.
Stille Coupling: This involves coupling with an organotin reagent. It is a versatile method, though the toxicity of organotin compounds is a drawback.
Negishi Coupling: The use of an organozinc reagent in a palladium-catalyzed process is another viable option. nih.gov
Hiyama Coupling: This method utilizes organosilanes for the cross-coupling reaction.
Sonogashira Coupling: To introduce an alkyne substituent, a Sonogashira coupling with a terminal alkyne could be performed, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.com
The general mechanism for these palladium-catalyzed cross-coupling reactions involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Table 1: Potential C-C Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, SPhos, Base | Aryl/Alkyl-substituted thiophene |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl/Alkyl-substituted thiophene |
| Negishi | R-ZnX | Pd(dba)₂, Ligand | Aryl/Alkyl-substituted thiophene |
Carbon-Nitrogen and Carbon-Oxygen Bond Formation:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. This reaction would allow for the introduction of a wide variety of amine functionalities onto the thiophene ring by reacting this compound with an amine in the presence of a palladium catalyst and a suitable base. Similarly, C-O bonds can be formed through analogous Buchwald-Hartwig-type etherification reactions with alcohols or phenols.
The allylic position of this compound, specifically the methyl group attached to the double bond, is susceptible to radical reactions. youtube.com Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them prime targets for hydrogen atom abstraction by radical initiators.
One common reaction is allylic halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). This would introduce a bromine atom at the allylic position, creating a new reactive handle for subsequent nucleophilic substitution or elimination reactions.
Furthermore, radical additions across the double bond are possible. For instance, a thiol-ene reaction, involving the addition of a thiyl radical to the alkene, could proceed. nih.gov Depending on the reaction conditions and the nature of the radical, addition could compete with allylic abstraction. nih.gov Ruthenium-catalyzed radical benzannulation reactions have also been demonstrated with heteroaromatic thiophene ring systems, suggesting complex radical cyclizations could be a possibility for this molecule under the right catalytic conditions. chemrxiv.org
Photochemical and Thermal Stability and Transformation Pathways
The stability of this compound under photochemical and thermal conditions is influenced by both the thiophene ring and the allylic side chain.
Photochemical Stability: Thiophene and its derivatives are known to be photoreactive. researchgate.netresearchgate.net Upon UV irradiation, thiophenes can undergo various transformations, including isomerization and cycloaddition reactions. researchgate.net The presence of the chloro and allyl substituents can influence the photophysical properties and the potential photochemical pathways. rsc.org For instance, the thiophene ring could participate in photo-oxidations. acs.org Photosensitizers containing thiophene have been studied for their stability, with research indicating that their reactivity towards singlet oxygen can be modulated by substituents, which is a key factor in their degradation. mdpi.comresearchgate.net
Catalytic Roles: Potential as Ligand Precursor in Organometallic Catalysis or as a Substrate in Catalytic Cycles
Beyond being a substrate for transformations, this compound and its derivatives hold potential in the realm of catalysis.
Potential as a Ligand Precursor: The thiophene moiety, with its sulfur heteroatom, can coordinate to transition metals. While simple thiophenes are generally weak ligands, functionalization can enhance their coordination ability. For example, if the chloro group were replaced by a phosphine or another suitable donor group via a cross-coupling reaction, the resulting molecule could act as a ligand for various catalytic applications. researchgate.net Tri(2-thienyl)phosphine, for instance, is a known ligand used in palladium catalysis. researchgate.net Allene-based ligands have also been explored for creating novel metal complexes for catalysis. uea.ac.uk The combination of a thiophene ring and a reactive alkene in this compound could lead to the design of interesting bidentate or hemilabile ligands after suitable modification.
As a Substrate in Catalytic Cycles: The compound itself can serve as a substrate in various catalytic cycles. As discussed, it is a prime candidate for palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Furthermore, the alkene portion could participate in catalytic processes such as hydroformylation, hydrogenation, or metathesis, although the presence of the sulfur-containing thiophene ring can sometimes lead to catalyst poisoning with certain metal catalysts. The development of sulfur-tolerant catalysts would be key to unlocking the full potential of this substrate in such transformations. Thiophene-functionalized metal-organic frameworks (MOFs) have been shown to act as heterogeneous catalysts for reactions like CO₂ conversion, indicating the utility of incorporating thiophene units into catalytic materials. acs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-bromosuccinimide |
| AIBN (Azobisisobutyronitrile) |
| SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) |
| Tri(2-thienyl)phosphine |
| Palladium(II) acetate |
| Palladium tetrakis(triphenylphosphine) |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Palladium(II) chloride bis(triphenylphosphine) |
Role of 3 5 Chloro 2 Thienyl 2 Methyl 1 Propene As a Synthetic Building Block and Molecular Scaffold
Utilization in the Total Synthesis of Complex Organic Molecules
While specific examples of the total synthesis of complex natural products directly employing 3-(5-Chloro-2-thienyl)-2-methyl-1-propene are not extensively documented in publicly available research, its structural motifs are present in various biologically active molecules. The inherent reactivity of the allyl group and the electronically distinct nature of the 5-chlorothiophene ring make it a valuable precursor for introducing these fragments into larger, more intricate molecular frameworks.
The chloro-substituted thiophene (B33073) moiety is a common feature in many pharmaceutical and agrochemical compounds. The propene side chain, with its double bond and allylic position, provides a handle for a variety of chemical transformations, including but not limited to:
Alkylation Reactions: The allylic carbon can be functionalized through various alkylation strategies to form new carbon-carbon bonds, extending the molecular structure.
Oxidation and Reduction: The double bond can undergo oxidation to form epoxides, diols, or be cleaved to yield carbonyl compounds. Conversely, it can be reduced to the corresponding saturated alkyl chain.
Metathesis Reactions: The terminal alkene functionality is a suitable partner for cross-metathesis reactions, allowing for the coupling of this building block with other olefin-containing molecules.
These potential transformations highlight the utility of this compound as a foundational element for the stereoselective and regioselective construction of complex molecular targets.
Application in the Development of Advanced Functional Organic Materials
The unique electronic and structural characteristics of the this compound scaffold make it an attractive candidate for the development of advanced functional organic materials. Thiophene-based polymers, in particular, are renowned for their applications in optoelectronic devices due to their tunable electronic properties.
Monomers for Specialty Polymers: The vinyl group in this compound allows it to act as a monomer in polymerization reactions. The resulting polymers would incorporate the 5-chlorothiophene moiety into the polymer backbone or as a pendant group, influencing the material's properties.
| Polymerization Method | Potential Polymer Characteristics |
| Free Radical Polymerization | Can lead to polymers with varying molecular weights and dispersity. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Offers precise control over polymer architecture, leading to well-defined materials. |
| Ring-Opening Metathesis Polymerization (ROMP) | Could be employed after functionalization of the alkene to create polymers with unique topologies. |
Precursors for Optoelectronic Devices: The chlorinated thiophene ring is an electron-rich aromatic system that can be further functionalized to tune its electronic properties. Derivatives of this compound could serve as precursors for the synthesis of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The presence of the chlorine atom can influence the material's solubility, morphology, and electronic energy levels.
Design and Synthesis of Molecular Architectures with Specific Functional Groups
The inherent functionality of this compound provides a strategic starting point for the design and synthesis of a diverse array of molecular architectures bearing specific functional groups.
Structure-Function Relationship Investigations for Scaffold Optimization
The this compound scaffold is amenable to systematic chemical modifications to probe structure-function relationships. By altering substituents on the thiophene ring or modifying the propene chain, researchers can fine-tune the molecule's properties for specific applications.
Probing Molecular Interactions: For medicinal chemistry applications, derivatives of this scaffold can be synthesized to investigate their interactions with biomolecular targets such as enzymes or receptors. The chlorine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. The thiophene ring can engage in π-stacking and hydrophobic interactions.
In Silico Studies: Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes and affinities of designed analogs. These in silico studies can guide the synthetic efforts towards compounds with optimized biological activity.
| Modification Site | Potential Impact on Function |
| Thiophene Ring (position 3 or 4) | Introduction of electron-donating or -withdrawing groups can modulate electronic properties and biological activity. |
| Propene Chain | Altering the length or introducing functional groups can affect solubility, steric hindrance, and interaction with target sites. |
| Chlorine Atom | Replacement with other halogens or functional groups can alter lipophilicity and binding interactions. |
Rational Design of Ligands Incorporating the Thiophene-Alkenyl Motif
The combination of a thiophene ring and an alkenyl chain within the same molecule provides a versatile motif for the rational design of ligands for metal catalysts or as components of functional materials.
Ligands for Catalysis: The sulfur atom in the thiophene ring and the π-system of the double bond can both coordinate to metal centers. By incorporating additional donor atoms, polydentate ligands can be designed for a variety of catalytic transformations. The electronic properties of the thiophene ring, influenced by the chlorine substituent, can impact the catalytic activity and selectivity of the resulting metal complex.
Building Blocks for Supramolecular Chemistry: The thiophene-alkenyl motif can be incorporated into larger molecular structures designed for self-assembly. The directional nature of the interactions involving the thiophene ring (e.g., π-π stacking) can be utilized to create ordered supramolecular architectures with potential applications in materials science and nanotechnology.
Environmental Transformation and Degradation Pathways Mechanistic and Theoretical Aspects
Theoretical Studies on Photodegradation Mechanisms under Environmental Conditions
The photodegradation of 3-(5-Chloro-2-thienyl)-2-methyl-1-propene is anticipated to be initiated by the absorption of ultraviolet (UV) radiation by the thiophene (B33073) ring, which acts as the primary chromophore. Theoretical studies on various thiophene derivatives indicate that their reactivity under UV irradiation is linked to their thermodynamic stability. acs.org
Key theoretical aspects of its photodegradation include:
Electronic Excitation and Energy Gap: The rate of photodegradation is often correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO). Compounds with a lower LUMO-HOMO gap tend to absorb longer wavelength UV light and exhibit higher photoreactivity. acs.org The substituents on the thiophene ring—in this case, the chloro and the substituted propene groups—modulate this energy gap and thus the compound's susceptibility to photodegradation.
Reaction with Photogenerated Species: In the atmosphere, the vapor-phase molecule is expected to be degraded by reaction with photochemically produced hydroxyl radicals (•OH) and ozone. For the structurally related compound 3-chloro-2-methylpropene, the estimated atmospheric half-life for reaction with hydroxyl radicals is 10 hours, and with ozone is 27 hours. nih.gov Similar rapid degradation can be anticipated for this compound.
Photocatalytic Degradation: In aqueous environments containing semiconductor particles like titanium dioxide (TiO₂), photocatalytic degradation can occur. The process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals, upon UV irradiation of the catalyst. These radicals attack the thiophene ring, leading to a cascade of reactions.
Proposed Photodegradation Pathways: Theoretical models suggest that the initial steps could involve photo-oxidation of the thiophene ring to form a sulfoxide, followed by fragmentation. chalmers.se Another potential pathway is the homolytic cleavage of the carbon-chlorine bond on the propene chain, initiated by UV absorption, leading to radical intermediates. A study on pyrrolizidine (B1209537) alkaloids identified hydroxylation, ester bond cleavage, and oxidation as initial reaction pathways under photolysis. nih.gov
Table 1: Predicted Photodegradation Reactions and Intermediates
| Reaction Type | Reactant Species | Potential Intermediates/Products | Environmental Compartment |
|---|---|---|---|
| Atmospheric Oxidation | Hydroxyl Radicals (•OH), Ozone (O₃) | Aldehydes, Ketones, Carbonyl Halides | Air |
| Photocatalysis (e.g., with TiO₂) | Reactive Oxygen Species (ROS) | Thiophene-S-oxide, Hydroxylated Thiophenes, Ring-opened fragments (e.g., oxalic acid) | Water/Soil Surface |
| Direct Photolysis | UV Radiation | Radical intermediates, Isomerization products | Water/Surface Films |
Chemical Degradation Pathways in Aqueous and Non-Aqueous Media
The chemical stability of this compound is limited, particularly in aqueous environments, due to the presence of the reactive methallyl chloride group.
Hydrolysis: The most significant chemical degradation pathway in aqueous media is likely the hydrolysis of the allylic chloride. 3-Chloro-2-methylpropene is known to hydrolyze in the presence of moisture. nih.gov This reaction involves the nucleophilic substitution of the chlorine atom by a water molecule or hydroxide (B78521) ion, yielding the corresponding allyl alcohol, 3-(5-Chloro-2-thienyl)-2-methyl-1-propen-1-ol. The rate of this hydrolysis is expected to be pH-dependent.
Oxidative Degradation: In the presence of strong oxidants, the thiophene ring can be oxidized. Studies on the degradation of thiophene by ionizing radiation, which generates powerful radicals, identified thiophene 1-oxide and thiophen-2-ol (B101167) as intermediates, eventually leading to ring opening and the formation of smaller organic acids like acetic acid. researchgate.net Similar oxidative processes could occur in the presence of other environmental oxidants.
Reductive Degradation: Under anaerobic conditions and in the presence of suitable electron donors, reductive dechlorination of the chloro-substituent on the thiophene ring could occur. However, the allylic chloride is more likely to undergo nucleophilic substitution or elimination reactions.
Studies on the degradation of thiotepa (B1682881) in aqueous solutions showed that its stability is highly dependent on pH, being most stable in the neutral to alkaline range (pH 7-11). nih.gov While structurally different, this highlights the critical role of pH in the degradation kinetics of related compounds in aqueous solutions.
Table 2: Likely Chemical Degradation Pathways
| Pathway | Conditions | Primary Product | Notes |
|---|---|---|---|
| Hydrolysis | Aqueous media (neutral, acidic, or basic) | 3-(5-Chloro-2-thienyl)-2-methyl-1-propen-1-ol | Reaction at the methallyl chloride side chain. nih.gov |
| Oxidation | Presence of strong oxidants (e.g., H₂O₂, •OH) | Thiophene-S-oxide, Ring-opened products | Degradation of the thiophene ring. researchgate.net |
| Reductive Dechlorination | Anaerobic, reducing environments | 3-(2-Thienyl)-2-methyl-1-propene | Potential, but likely less favored than hydrolysis. |
Mechanistic Investigations of Biotransformation Pathways
The biotransformation of this compound by microorganisms is expected to target both the thiophene ring and the side chain. The metabolism of thiophene-containing compounds has been studied in various biological systems and is often a detoxification pathway, though it can also lead to bioactivation.
Cytochrome P450-Mediated Oxidation: A primary mechanism for the biotransformation of thiophenes involves oxidation catalyzed by cytochrome P450 (CYP) monooxygenase enzymes. nih.govresearchgate.net This enzymatic reaction can lead to the formation of highly reactive electrophilic intermediates, primarily thiophene S-oxides and thiophene epoxides. researchgate.net These reactive metabolites can then be detoxified through conjugation or may lead to cellular damage if not effectively neutralized.
Hydrolytic and Reductive Pathways: Microbial enzymes could also facilitate the hydrolysis of the allylic chloride, similar to the chemical pathway, to form the corresponding alcohol. Furthermore, some microbial consortia, particularly under anaerobic conditions, possess dehalogenase enzymes that can catalyze the reductive dechlorination of the chlorine atom on the thiophene ring.
Algal Biotransformation: Studies on the organochlorine insecticide endosulfan (B1671282) have shown that blue-green algae (cyanobacteria) can be instrumental in its degradation. nih.govindiaenvironmentportal.org.in Species of Anabaena were found to transform endosulfan into metabolites like endosulfan diol and endosulfan sulfate, demonstrating that microorganisms in soil and aquatic systems can metabolize complex organochlorine compounds. nih.gov This suggests that similar organisms could play a role in degrading this compound.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(5-Chloro-2-thienyl)-2-methyl-1-propene, and how do catalysts influence yield?
- Methodological Answer : The synthesis typically employs catalysts such as palladium complexes or Lewis acids to facilitate coupling reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used under inert atmospheres. Reaction temperatures range from 60–80°C for 6–12 hours, with yields optimized to >70% via continuous flow reactors . Key parameters include stoichiometric ratios of reactants and catalyst loading (e.g., 5–10 mol%).
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thienyl and methyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹), while mass spectrometry (MS) confirms molecular weight (e.g., 210.29 g/mol via ESI-MS) .
Q. How can researchers minimize byproducts during the synthesis of this compound?
- Methodological Answer : Byproduct formation is mitigated by controlling reaction time, temperature, and solvent polarity. For example, lowering the temperature to 40°C reduces undesired dimerization. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity to >95% .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group on the thienyl ring enhances electrophilicity, facilitating nucleophilic aromatic substitution. Steric hindrance from the methyl group at the 2-position necessitates bulky ligands (e.g., triphenylphosphine) in palladium-catalyzed couplings. Computational studies (DFT) predict regioselectivity in Suzuki-Miyaura reactions .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) arise from variations in assay conditions (pH, cell lines). Standardization using positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (3–5 replicates) improves reproducibility. Meta-analyses of published datasets can identify outliers .
Q. How can computational modeling predict the environmental fate of this compound in indoor air-surface interactions?
- Methodological Answer : Molecular dynamics simulations model adsorption onto indoor surfaces (e.g., glass, polymers). Parameters like partition coefficients (log Kow) and oxidation rates with ozone/OH radicals predict degradation pathways. Experimental validation via microspectroscopic imaging confirms surface reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
